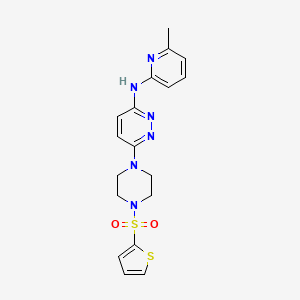
N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H20N6O2S2 and its molecular weight is 416.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a novel compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties. This article presents a detailed overview of the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
C16H19N3O3S2
with a molecular weight of 365.5 g/mol. The presence of both pyridine and piperazine rings, along with a thiophene sulfonyl group, may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . For instance, derivatives of similar structures have shown promising results against Mycobacterium tuberculosis. In one study, compounds with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating strong inhibitory effects .
| Compound | IC50 (μM) | Target Pathogen |
|---|---|---|
| 6a | 1.35 | M. tuberculosis |
| 6e | 2.18 | M. tuberculosis |
| 6h | 1.75 | M. tuberculosis |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is underscored by its ability to inhibit cytokine production in activated glial cells. A related pyridazine derivative was shown to selectively block IL-1 beta and nitric oxide production, suggesting that similar mechanisms may be at play for this compound .
Study on Antitubercular Activity
A comprehensive evaluation of various derivatives revealed that compounds structurally related to this compound demonstrated significant antitubercular activity. The study emphasized structure–activity relationships (SAR) that could guide further development of more potent derivatives .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells indicated that the most active compounds were non-toxic at effective concentrations, which is crucial for therapeutic applications .
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-14-4-2-5-15(19-14)20-16-7-8-17(22-21-16)23-9-11-24(12-10-23)28(25,26)18-6-3-13-27-18/h2-8,13H,9-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJCJFHODXJMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













